

Exploring the therapeutic potential of benzyloxymethylphenyl amine compounds

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Compound of Interest

Compound Name:	{3- [(Benzyloxy)methyl]phenyl}methan amine
CAS No.:	954582-86-6
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The Pharmacophore Frontier: Benzyloxymethylphenyl Amines From Flexible Linkers to Therapeutic Warheads Executive Summary: The Scaffold Advantage

The benzyloxymethylphenyl amine scaffold (specifically the ortho- or para-((benzyloxy)methyl)aniline isomers) represents a "privileged structure" in modern drug discovery. Unlike rigid biaryl systems, this scaffold introduces a critical oxymethyl linker (-CH₂-O-CH₂-) between the aromatic amine "warhead" and the distal lipophilic benzyl ring.

Therapeutic Value Proposition:

- **Conformational Flexibility:** The rotatable ether linkage allows the molecule to adopt distinct conformations, facilitating "induced fit" binding in hydrophobic pockets of kinases and GPCRs.

- **Solubility & ADME:** The ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to purely alkyl-linked biaryls.
- **Synthetic Versatility:** The aniline amine serves as a nucleophilic handle for generating ureas, amides, and heterocycles (e.g., benzimidazoles), making it an ideal precursor for fragment-based drug design (FBDD).

Structural Biology & Mechanism of Action

2.1 The Pharmacophore Logic

The therapeutic potential relies on a tripartite structure:

- **The Anchor (Aniline):** The primary amine (-NH₂) is the site for covalent modification or hydrogen bonding (H-bond donor). In kinase inhibitors, this often forms the hinge-binding motif.
- **The Hinge (Oxymethyl Linker):** The -CH₂-O-CH₂- bridge breaks planarity. This is critical for avoiding "flat" molecule aggregation and improving metabolic stability against CYP450 oxidation compared to simple alkyl chains.
- **The Hydrophobic Tail (Distal Benzyl):** This moiety penetrates deep hydrophobic channels (e.g., the back-cleft of the ATP binding site).

2.2 Target Classes

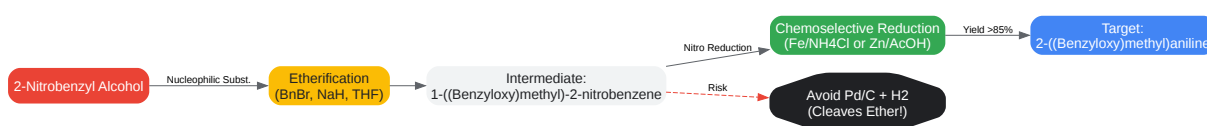
- **Oncology (Kinase Inhibition):** Derivatives serve as Type II kinase inhibitors. The benzyloxymethyl arm extends into the solvent-accessible region or the allosteric pocket (e.g., in EGFR or VEGFR targets).
- **CNS (Anticonvulsants):** Ortho-substituted derivatives modulate Na⁺ channels. The ether oxygen creates a dipole that interacts with channel pore residues, stabilizing the inactivated state.
- **Infectious Disease:** Used as precursors for 2-arylbenzimidazoles, which exhibit potent anti-parasitic and anti-tubercular activity (e.g., targeting FtsZ).

Strategic Synthesis & Optimization

The synthesis of benzyloxymethylphenyl amines requires navigating the "chemoselectivity trap"—reducing a nitro group without cleaving the sensitive benzyl ether.

3.1 Visualization: The Synthetic Pathway

The following diagram outlines the optimized route from 2-nitrobenzyl alcohol, avoiding the common pitfall of hydrogenolysis.



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Caption: Figure 1. Chemoselective synthesis pathway avoiding ether cleavage. Note the use of Fe/NH4Cl instead of catalytic hydrogenation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Synthesis of 2-((Benzyloxy)methyl)aniline

Rationale: Standard catalytic hydrogenation (Pd/C, H₂) often cleaves benzyl ethers (hydrogenolysis). This protocol uses Iron/Ammonium Chloride to reduce the nitro group while preserving the ether linkage.

Reagents:

- 1-((Benzyloxy)methyl)-2-nitrobenzene (1.0 eq)
- Iron powder (Fe, 325 mesh, 5.0 eq)
- Ammonium Chloride (NH₄Cl, 5.0 eq)
- Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

- Setup: In a 250 mL round-bottom flask, dissolve the nitro compound (5 mmol) in Ethanol (40 mL) and Water (10 mL).
- Activation: Add solid NH₄Cl and Iron powder. Sonicate for 2 minutes to disperse the iron.
- Reflux: Heat the mixture to vigorous reflux (80°C) for 2–4 hours.
 - Validation Point: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (UV active, often yellow) should disappear, replaced by a lower R_f, fluorescent amine spot (stains red with Ninhydrin).
- Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.^[1]
- Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.
- Purification: If necessary, purify via flash chromatography (0-20% EtOAc in Hexane).

Expected Yield: 85–92% (Pale yellow oil/solid).

Protocol B: Kinase Binding Affinity Assay (FRET-based)

Rationale: To validate the therapeutic potential, we measure the binding affinity of the amine derivative (usually derivatized as a urea) against a target kinase (e.g., EGFR).

System: LanthaScreen™ Eu Kinase Binding Assay.

Methodology:

- Preparation: Dilute the test compound (Benzyloxymethylphenyl amine derivative) in DMSO to 100x the final concentration (10-point dose-response curve).
- Incubation: In a white 384-well plate, combine:
 - 5 μL Kinase (5 nM final)

- 5 μ L Antibody (Eu-anti-GST, 2 nM final)
- 5 μ L Tracer (Alexa Fluor™ 647-labeled, Kd concentration)
- 5 μ L Test Compound.
- Equilibrium: Shake for 30 seconds; incubate at Room Temperature for 60 minutes.
- Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
- Data Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Quantitative Data Summary

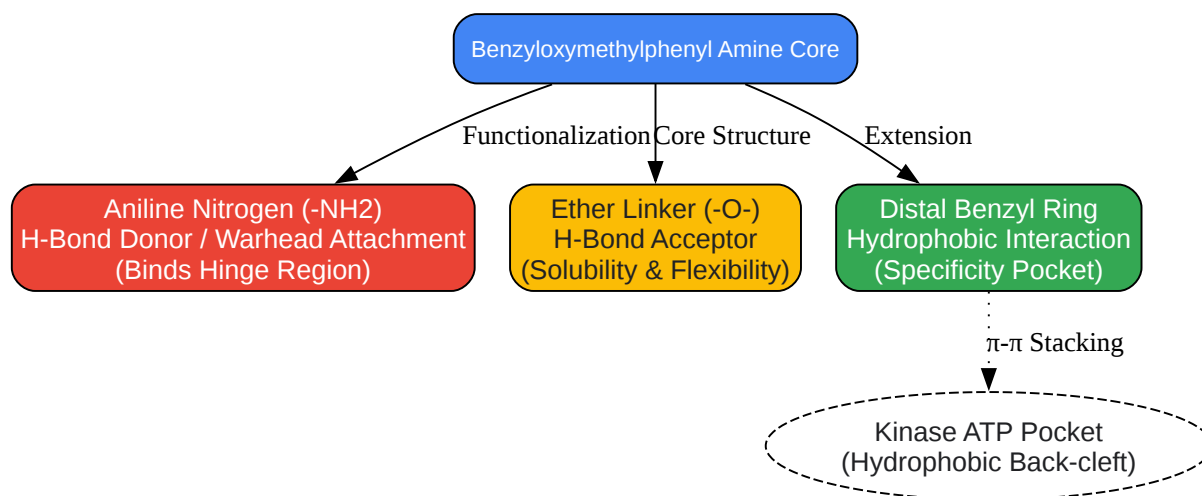
The following table contrasts the physicochemical properties of the Benzyloxymethyl linker versus standard linkers, highlighting its "Goldilocks" zone for drug design.

Linker Type	Structure	LogP (Lipophilicity)	Aqueous Solubility	Metabolic Stability (t1/2)	Flexibility
Biphenyl (Direct)	Ph-Ph	High (>4.5)	Poor	High	Rigid (Low)
Ethyl Linker	Ph-CH2-CH2-Ph	High (>4.0)	Poor	Moderate	High
Benzyloxymethyl	Ph-CH2-O-CH2-Ph	Optimal (2.5 - 3.5)	Good (H-bond acceptor)	Moderate	High
Amide Linker	Ph-CO-NH-Ph	Low (<2.0)	High	Low (Peptidase risk)	Rigid (Planar)

Table 1: Comparative analysis of linker properties. The Benzyloxymethyl linker offers the best balance of solubility and lipophilicity for intracellular targets.

Mechanism & SAR Visualization

This diagram illustrates the Structure-Activity Relationship (SAR) logic for a hypothetical Kinase Inhibitor utilizing this scaffold.



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Caption: Figure 2. SAR decomposition of the scaffold showing the specific role of each moiety in target binding.

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